molecular formula C11H9N3 B3329842 2-(1-phenyl-1H-imidazol-2-yl)acetonitrile CAS No. 63928-10-9

2-(1-phenyl-1H-imidazol-2-yl)acetonitrile

Cat. No. B3329842
CAS RN: 63928-10-9
M. Wt: 183.21 g/mol
InChI Key: UDDXKYZWNMBXEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Phenyl-1H-imidazol-2-yl)acetonitrile (2-PIA) is a versatile organic compound with a wide range of applications in scientific research. 2-PIA has been used in various fields such as organic synthesis, catalysis, drug discovery, and biomedical research. It is a highly reactive compound that can be used as a catalyst in the synthesis of various organic compounds. 2-PIA is also known to interact with proteins and other biomolecules, making it a useful tool in the study of biochemical and physiological processes.

Scientific Research Applications

2-(1-phenyl-1H-imidazol-2-yl)acetonitrile has a wide range of applications in scientific research. It has been used as a catalyst in organic synthesis, as a reactant in the synthesis of drugs, and as a reagent for the synthesis of various other organic compounds. Additionally, 2-(1-phenyl-1H-imidazol-2-yl)acetonitrile has been used in the study of biochemical and physiological processes, as it is known to interact with proteins and other biomolecules. Moreover, 2-(1-phenyl-1H-imidazol-2-yl)acetonitrile has been used in drug discovery, as it is known to interact with various proteins involved in disease pathways.

Mechanism of Action

The mechanism of action of 2-(1-phenyl-1H-imidazol-2-yl)acetonitrile is not fully understood, but it is believed to involve the formation of a covalent bond between the imidazole ring of 2-(1-phenyl-1H-imidazol-2-yl)acetonitrile and a protein or other biomolecule. This covalent bond is thought to alter the structure and function of the protein or biomolecule, leading to changes in its biochemical or physiological activity.
Biochemical and Physiological Effects
2-(1-phenyl-1H-imidazol-2-yl)acetonitrile has been shown to interact with proteins and other biomolecules, leading to changes in their biochemical and physiological activities. For example, 2-(1-phenyl-1H-imidazol-2-yl)acetonitrile has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in the levels of metabolites in the cell. Additionally, 2-(1-phenyl-1H-imidazol-2-yl)acetonitrile has been shown to affect the expression of certain genes, leading to changes in the expression of proteins involved in various physiological processes.

Advantages and Limitations for Lab Experiments

2-(1-phenyl-1H-imidazol-2-yl)acetonitrile has several advantages for use in lab experiments. It is a highly reactive compound, making it easy to synthesize and use in experiments. Additionally, 2-(1-phenyl-1H-imidazol-2-yl)acetonitrile is relatively inexpensive, making it a cost-effective reagent. Furthermore, 2-(1-phenyl-1H-imidazol-2-yl)acetonitrile is known to interact with proteins and other biomolecules, making it a useful tool in the study of biochemical and physiological processes. However, 2-(1-phenyl-1H-imidazol-2-yl)acetonitrile is also known to be toxic, and it should be handled with caution in the laboratory.

Future Directions

Given the wide range of applications for 2-(1-phenyl-1H-imidazol-2-yl)acetonitrile, there are numerous potential future directions for research. These include the development of new synthesis methods for 2-(1-phenyl-1H-imidazol-2-yl)acetonitrile, the exploration of its use in drug discovery, the investigation of its mechanism of action, and the study of its effects on biochemical and physiological processes. Additionally, further research is needed to understand the toxicity of 2-(1-phenyl-1H-imidazol-2-yl)acetonitrile and to develop methods to limit its toxicity. Additionally, further research is needed to explore the potential of 2-(1-phenyl-1H-imidazol-2-yl)acetonitrile as a therapeutic agent. Finally, further research is needed to explore the potential of 2-(1-phenyl-1H-imidazol-2-yl)acetonitrile as a catalyst in organic synthesis.

properties

IUPAC Name

2-(1-phenylimidazol-2-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c12-7-6-11-13-8-9-14(11)10-4-2-1-3-5-10/h1-5,8-9H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDXKYZWNMBXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN=C2CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-phenyl-1H-imidazol-2-yl)acetonitrile
Reactant of Route 2
2-(1-phenyl-1H-imidazol-2-yl)acetonitrile
Reactant of Route 3
2-(1-phenyl-1H-imidazol-2-yl)acetonitrile
Reactant of Route 4
2-(1-phenyl-1H-imidazol-2-yl)acetonitrile
Reactant of Route 5
Reactant of Route 5
2-(1-phenyl-1H-imidazol-2-yl)acetonitrile
Reactant of Route 6
Reactant of Route 6
2-(1-phenyl-1H-imidazol-2-yl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.